molecular formula C8H5ClN4 B14791821 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro-

1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro-

Cat. No.: B14791821
M. Wt: 192.60 g/mol
InChI Key: DEZYIBJKDQAYIA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- can be synthesized through a multi-step process starting from benzoic acid. The general steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The specific pathways involved depend on the biological context, but it often affects cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    2-Amino-1H-benzimidazole-5-carbonitrile: Similar structure but with an amino group instead of a chlorine atom.

    1H-Benzimidazole-5-carbonitrile: Lacks the amino and chloro substituents.

Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-chloro- is unique due to the presence of both amino and chloro substituents, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

6-amino-2-chloro-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H5ClN4/c9-8-12-6-1-4(3-10)5(11)2-7(6)13-8/h1-2H,11H2,(H,12,13)

InChI Key

DEZYIBJKDQAYIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)Cl)N)C#N

Origin of Product

United States

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